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Compound of Interest

Compound Name: K02288

Cat. No. B612290

For Researchers, Scientists, and Drug Development Professionals

K02288 is a potent and selective small molecule inhibitor of bone morphogenetic protein (BMP)
type | receptors.[1][2][3] This technical guide provides an in-depth overview of its selectivity
profile, detailing its activity against various kinases and its impact on cellular signaling
pathways.

Quantitative Selectivity Data

The inhibitory activity of K02288 has been quantified against a panel of kinases, demonstrating
high affinity for BMP type | receptors.

Table 1: Inhibitory Activity (ICso) of K02288 against BMP
Receptors
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Target ICs0 (NM)
ALK2 (ACVR1) 1.1[1][2][3]
ALK1 1.8[1][2][3]
ALK6 6.4[1][2][3]
ALK3 34.4[2]
ACtRIIA 220[2]
ALK4 302[2]
ALK5 321[2]

Table 2: Kinome-Wide Selectivity of K02288

A broader screening of K02288 against a panel of 200-250 recombinant human kinases
revealed a favorable selectivity profile.[4][5][6][7] At a concentration of 0.1 uM, K02288 showed
greater than 50% inhibition against only ABL and ARG (ABL2).[5] At a higher concentration of 1
MM, only six additional kinases were inhibited by more than 50%.[5] This indicates a high
degree of selectivity for the BMP type | receptors over the wider kinome.

Mechanism of Action and Signaling Pathway

K02288 functions as an ATP-mimetic inhibitor, binding to the kinase hinge region of BMP type |
receptors like ALK2.[5][8] This binding prevents the phosphorylation of downstream signaling
molecules, specifically Smad1/5/8, thereby inhibiting the canonical BMP signaling pathway.[1]
[4][5][9] Notably, K02288 does not significantly affect the transforming growth factor-beta (TGF-
B) signaling pathway, which proceeds through Smad2/3 phosphorylation.[4][6][9]
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Caption: K02288 inhibits the canonical BMP signaling pathway.
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Experimental Protocols

The selectivity profile of K02288 has been established through a series of key experiments.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (ICso) of K02288 against

purified kinases.

Methodology: Recombinant human kinase domains are incubated with a specific substrate and
ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate,
often using radiometric or luminescence-based methods. To determine the I1Cso, the assay is
performed with varying concentrations of K02288. The resulting data is plotted as percent
inhibition versus inhibitor concentration, and the 1Cso value is calculated from the dose-
response curve. For broader selectivity profiling, this assay is performed across a large panel
of kinases.[5][6][7][10]
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Caption: Workflow for in vitro kinase inhibition assay.

Cellular Smad Phosphorylation Assay (Western Blot)
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Objective: To assess the ability of K02288 to inhibit BMP-induced Smad phosphorylation in a
cellular context.

Methodology: A suitable cell line, such as C2C12 cells, is treated with varying concentrations of
K02288 before stimulation with a BMP ligand (e.g., BMP4 or BMP9).[1][5][8][9] After a defined
incubation period, the cells are lysed, and the total protein is extracted. The levels of
phosphorylated Smad1/5/8 and total Smad1/5/8 are then determined by Western blotting using
specific antibodies. The reduction in the ratio of phosphorylated Smad to total Smad in the
presence of K02288 indicates its inhibitory activity in cells.[5][9]

BMP Response Element (BRE) Luciferase Reporter
Assay

Objective: To quantify the inhibition of BMP-induced transcriptional activity by K02288.

Methodology: Cells are transiently transfected with a reporter plasmid containing a BMP
response element (BRE) driving the expression of a luciferase gene.[5][9] The cells are then
pre-treated with different concentrations of K02288, followed by stimulation with a BMP ligand.
The transcriptional activity of the BRE is quantified by measuring the luminescence produced
by the luciferase enzyme. A decrease in luminescence in the presence of K02288 indicates
inhibition of the BMP signaling pathway.[5][9]

In summary, K02288 is a highly selective inhibitor of BMP type | receptors, with a well-
characterized mechanism of action and a favorable kinome-wide selectivity profile. This makes
it a valuable chemical probe for studying BMP signaling and a potential starting point for the
development of therapeutics for diseases associated with dysregulated BMP signaling, such as
fibrodysplasia ossificans progressiva (FOP).[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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